molecular formula C9H10N2O B8383270 4-(3-Hydroxypropyl)pyridine-2-carbonitrile

4-(3-Hydroxypropyl)pyridine-2-carbonitrile

Cat. No.: B8383270
M. Wt: 162.19 g/mol
InChI Key: MXBZSCRGSBIEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxypropyl)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-(3-hydroxypropyl)pyridine-2-carbonitrile

InChI

InChI=1S/C9H10N2O/c10-7-9-6-8(2-1-5-12)3-4-11-9/h3-4,6,12H,1-2,5H2

InChI Key

MXBZSCRGSBIEGX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCCO)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of K2CO3 (1.67 g, 12.1 mmol) in H2O (30 ml) was added to a stirred solution of 3-(2-cyanopyridin-4-yl)propyl acetate (4.94 g, 24.2 mmol) in MeOH (130 ml). After 25 min, the MeOH was removed under reduced pressure, then the aqueous phase was extracted three times with EtOAc. The combined organic extracts were dried (MgSO4), filtered, and concentrated to give a residue that was purified by column chromatography (IH-EtOAc, 1:3) to furnish 4-(3-hydroxypropyl)pyridine-2-carbonitrile: m/z (ES+)=163.1 [M+H]+. A solution of this alcohol (500 mg, 3.1 mmol) in DMF (20 ml) was treated with PDC (7 g, 18.6 mmol) and H2O (0.5 ml). The reaction was stirred for 16 h, before being partitioned between H2O and EtOAc. The aqueous phase was extracted twice with EtOAc, then the combined organic extracts were washed with brine, before being dried (MgSO4), filtered, and concentrated to give the title compound: m/z (ES−)=177.0 [M+H]+.
Name
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

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